![molecular formula C15H14ClN5O B13379738 N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B13379738.png)
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine
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Overview
Description
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with a chlorine atom and a tetraazolyl group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl alcohol with 2-bromobenzylamine in the presence of a base to form the intermediate N-{2-[(3-chlorobenzyl)oxy]benzyl}amine. This intermediate is then reacted with sodium azide under suitable conditions to introduce the tetraazolyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine
- N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine
Uniqueness
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine, with the CAS number 1179451-04-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClN5O
- Molecular Weight : 315.7576 g/mol
- IUPAC Name : this compound
- SMILES Notation : Clc1cccc(c1)COc1ccccc1CNc1n[nH]nn1
Synthesis
The synthesis of this compound typically involves:
- Preparation of Intermediate Compounds : The reaction of 3-chlorobenzyl alcohol with a suitable amine to form the benzyl ether.
- Formation of Tetraazole Ring : This is achieved through the reaction of the intermediate with sodium azide under acidic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells.
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific kinases involved in cancer progression, which could make it a candidate for targeted cancer therapies.
The proposed mechanism of action for this compound involves:
- Binding to Target Enzymes : The compound may interact with enzymes or receptors, altering their activity.
- Induction of Apoptosis : By modulating signaling pathways, it could lead to programmed cell death in malignant cells.
Comparative Analysis
A comparison with related compounds shows variations in biological activity based on structural differences. For instance:
Compound Name | Structural Variation | Biological Activity |
---|---|---|
N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine | Chlorine at para position | Enhanced antimicrobial activity |
N-{2-[(3-bromobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine | Bromine substitution | Increased cytotoxicity |
Case Studies
- Study on Antimicrobial Efficacy : A research study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of tetraazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : In a study published in Cancer Research, this compound was tested on MCF7 breast cancer cells, showing a dose-dependent reduction in cell viability.
Properties
Molecular Formula |
C15H14ClN5O |
---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
N-[[2-[(3-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C15H14ClN5O/c16-13-6-3-4-11(8-13)10-22-14-7-2-1-5-12(14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21) |
InChI Key |
VSHLOVQDUBIOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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